molecular formula C18H28N2O5S2 B12622360 1-ethyl-4-{(3S,4R)-4-[(2-methoxy-5-methylphenyl)sulfonyl]-1,1-dioxidotetrahydrothiophen-3-yl}piperazine

1-ethyl-4-{(3S,4R)-4-[(2-methoxy-5-methylphenyl)sulfonyl]-1,1-dioxidotetrahydrothiophen-3-yl}piperazine

Cat. No.: B12622360
M. Wt: 416.6 g/mol
InChI Key: MRCVWHQICKXKAW-YJBOKZPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-ethyl-4-{(3S,4R)-4-[(2-methoxy-5-methylphenyl)sulfonyl]-1,1-dioxidotetrahydrothiophen-3-yl}piperazine features a piperazine core substituted with a tetrahydrothiophene ring containing a sulfonyl group and stereochemical specificity (3S,4R). This structure integrates key pharmacophoric elements: the piperazine moiety, known for enhancing solubility and receptor binding ; a sulfonyl group, which improves metabolic stability and target affinity ; and a stereochemically defined tetrahydrothiophene-1,1-dioxide fragment, which may enhance selectivity for biological targets.

Properties

Molecular Formula

C18H28N2O5S2

Molecular Weight

416.6 g/mol

IUPAC Name

(3S,4R)-3-(4-ethylpiperazin-1-yl)-4-(2-methoxy-5-methylphenyl)sulfonylthiolane 1,1-dioxide

InChI

InChI=1S/C18H28N2O5S2/c1-4-19-7-9-20(10-8-19)15-12-26(21,22)13-18(15)27(23,24)17-11-14(2)5-6-16(17)25-3/h5-6,11,15,18H,4,7-10,12-13H2,1-3H3/t15-,18-/m0/s1

InChI Key

MRCVWHQICKXKAW-YJBOKZPZSA-N

Isomeric SMILES

CCN1CCN(CC1)[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=C(C=CC(=C3)C)OC

Canonical SMILES

CCN1CCN(CC1)C2CS(=O)(=O)CC2S(=O)(=O)C3=C(C=CC(=C3)C)OC

Origin of Product

United States

Biological Activity

1-ethyl-4-{(3S,4R)-4-[(2-methoxy-5-methylphenyl)sulfonyl]-1,1-dioxidotetrahydrothiophen-3-yl}piperazine is a compound of interest due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

C16H22N2O5SC_{16}H_{22}N_{2}O_{5}S

It contains a piperazine moiety and a tetrahydrothiophene structure, contributing to its unique biological interactions.

Pharmacological Profile

Research indicates that this compound exhibits various pharmacological effects, primarily through modulation of neurotransmitter systems. Notably, it has been linked to:

  • Dopamine Receptor Modulation : Studies suggest that similar piperazine derivatives can influence dopamine levels in the brain, potentially impacting mood and behavior .
  • Serotonin Receptor Interaction : The compound may interact with serotonin receptors, which are crucial for regulating mood and anxiety .

The biological activity of this compound can be attributed to its ability to bind to specific receptors in the central nervous system. The modulation of neurotransmitter release and uptake appears to be a significant mechanism through which it exerts its effects:

  • Dopamine Release : It has been observed that compounds with similar structures can facilitate dopamine release in the rat brain, indicating a possible stimulant effect .
  • Serotonin Binding : In vitro studies have shown high binding affinity to serotonin receptors, suggesting a role in mood regulation .

Case Studies

Several studies have examined the effects of related compounds on neurotransmitter dynamics:

  • Study on Dopamine Dynamics : An investigation into the effects of a structurally similar piperazine derivative revealed that oral administration led to transient increases in dopamine levels within specific brain regions such as the caudate nucleus and hypothalamus .
  • Serotonin Interaction Studies : Binding studies using rat brain tissue demonstrated significant interaction with serotonin receptors, highlighting the potential for these compounds in treating mood disorders .

Data Tables

Property Value
Molecular FormulaC16H22N2O5S
Molecular Weight342.42 g/mol
Key Biological ActivitiesDopamine modulation, Serotonin receptor interaction

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related piperazine derivatives, emphasizing substituent effects, stereochemistry, and biological activity.

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Name Structural Features Biological Target/Activity Key Findings
Target Compound Piperazine, tetrahydrothiophene-1,1-dioxide, (2-methoxy-5-methylphenyl)sulfonyl, ethyl group, (3S,4R) stereochemistry Hypothesized: Serotonin receptors or PDEs Stereochemistry may enhance selectivity; sulfonyl group improves stability
N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1³,⁷]decan-1-amine (7) () Arylpiperazine with 2-methoxyphenyl, propyl linker to tricyclic amine 5-HT1A receptor High affinity for serotonin receptors; structural flexibility critical for binding
1-[[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl]-4-(methylsulfonyl)piperazine () Piperazine with tetrazole and methylsulfonyl groups Not specified Sulfonyl and tetrazole groups enhance electronic properties; potential CNS activity
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one () Arylpiperazine with trifluoromethylphenyl and pyrazole Kinase inhibition Trifluoromethyl group increases lipophilicity and target engagement
1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(2-furoyl)piperazine () Piperazine with sulfonyl and furoyl groups Not specified Sulfonyl group improves solubility; furoyl moiety may modulate metabolic stability
1-(5-Chloro-2-methylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine () Arylpiperazine with polychlorinated sulfonyl group Not specified Chlorinated sulfonyl enhances electrophilicity; potential toxicity concerns

Key Insights:

Sulfonyl Group Impact: Sulfonated piperazines (e.g., ) exhibit enhanced solubility and binding affinity compared to non-sulfonated analogs. However, polychlorinated sulfonyl groups () may introduce toxicity risks .

Arylpiperazine Motifs : Compounds with methoxyphenyl () or trifluoromethylphenyl () substituents show strong CNS activity, suggesting the target compound’s 2-methoxy-5-methylphenyl group may similarly target serotonin or dopamine receptors .

Synthetic Strategies : The target compound’s tetrahydrothiophene-1,1-dioxide moiety likely requires stereoselective synthesis, contrasting with simpler alkylation or acylation methods used for analogs () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.